molecular formula C23H21Cl2F2N3O2S B2427745 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226445-35-7

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2427745
CAS No.: 1226445-35-7
M. Wt: 512.4
InChI Key: OJXGXRWMCPTDPH-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21Cl2F2N3O2S and its molecular weight is 512.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2F2N3O2S/c24-18-9-4-15(12-19(18)25)20-13-28-23(33-14-21(31)29-10-2-1-3-11-29)30(20)16-5-7-17(8-6-16)32-22(26)27/h4-9,12-13,22H,1-3,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXGXRWMCPTDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes an imidazole ring, a piperidine moiety, and thioether functionality. The presence of dichloro and difluoromethoxy substituents suggests potential interactions with biological targets that may confer specific therapeutic effects.

1. Cannabinoid Receptor Modulation

Research indicates that similar compounds have shown activity as cannabinoid receptor modulators. For instance, a related compound was identified as a highly potent CB1 inverse agonist with excellent selectivity over the CB2 receptor. This selectivity is crucial for minimizing side effects associated with broader cannabinoid receptor activation .

2. Antitumor Activity

Compounds with similar structural features have been reported to exhibit anticancer properties. The imidazole ring is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth. Studies have demonstrated that modifications in the structure can enhance potency against various cancer cell lines .

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies showing that imidazole derivatives can inhibit pro-inflammatory cytokines and pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The imidazole moiety may interact with specific receptors (such as CB1), influencing downstream signaling pathways.
  • Enzyme Inhibition : Structural components may inhibit enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting therapeutic effects.
  • Cellular Uptake : The piperidine group may enhance cellular permeability, allowing for more effective intracellular action.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
Cannabinoid ModulationBPR-890CB1 inverse agonist
Antitumor ActivityVarious ImidazolesInhibition of cell proliferation
Anti-inflammatoryImidazole DerivativesCytokine inhibition

Notable Research Findings

A study highlighted the efficacy of related compounds in diet-induced obesity models, demonstrating significant weight reduction and metabolic improvements at low doses (0.03 mg/kg). This suggests potential applications in obesity management through endocannabinoid system modulation .

Preparation Methods

Cyclocondensation for Imidazole Core Formation

The imidazole ring is constructed via cyclocondensation between 2-aminopyridine derivatives and α-diketones or α-ketoaldehydes. Modified Debus-Radziszewski conditions prove effective:

Procedure :

  • React 4-(difluoromethoxy)aniline (1.0 eq) with 3,4-dichlorophenylglyoxal (1.2 eq) in ethanol/water (3:1) under reflux.
  • Add ammonium acetate (2.5 eq) as cyclization catalyst.
  • After 8–12 hr, isolate 1-(4-(difluoromethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-imidazole (85–92% yield).

Key Optimization :

  • Iodine (5 mol%) accelerates cyclization via tautomerization and oxidative aromatization.
  • Microwave irradiation reduces reaction time to 15–20 min with comparable yields.

Thiolation at C2 Position

Introducing the thiol group employs Lawesson’s reagent under inert conditions:

Thiolation Protocol :

  • Suspend imidazole intermediate (1.0 eq) in dry THF.
  • Add Lawesson’s reagent (0.55 eq) at 0°C.
  • Warm to 60°C for 4 hr.
  • Quench with NaHCO₃(aq), extract with EtOAc, and purify via silica chromatography (78% yield).

Alternative : Elemental sulfur with K₂CO₃ in DMF at 100°C achieves similar thiolation.

Thioetherification with Piperidinyl Ethanone

Preparation of 2-Chloro-1-(piperidin-1-yl)ethanone

Synthesis :

  • Stir chloroacetyl chloride (1.1 eq) with piperidine (1.0 eq) in dichloromethane at 0°C.
  • Add triethylamine (1.5 eq) as acid scavenger.
  • After 2 hr, wash organic layer and concentrate (89% yield).

Nucleophilic Aromatic Substitution

Coupling Reaction :

  • Dissolve imidazole-thiol (1.0 eq) and α-chloroketone (1.1 eq) in anhydrous DMF.
  • Add K₂CO₃ (2.0 eq) and heat at 80°C under N₂ for 6 hr.
  • Cool, dilute with H₂O, extract with CH₂Cl₂, and purify via flash chromatography (72–80% yield).

Critical Parameters :

  • Solvent Choice : DMF > DMSO due to lower viscosity and easier workup.
  • Base Screening : K₂CO₃ outperforms Cs₂CO₃ or DBU in minimizing side reactions.

Alternative Synthetic Pathways

One-Pot Imidazole Formation and Thioetherification

A telescoped approach avoids isolating the thiol intermediate:

  • Perform cyclocondensation as in Section 2.1.
  • Directly add Lawesson’s reagent (0.6 eq) and α-chloroketone (1.05 eq).
  • Heat at 70°C for 8 hr (overall yield: 68%).

Transition Metal-Catalyzed C–S Coupling

Palladium-mediated cross-coupling offers regioselectivity advantages:

  • Treat imidazole bromide (C2-Br) with 1-(piperidin-1-yl)ethanethiol (1.2 eq).
  • Use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and DIPEA in toluene at 110°C.
  • Isolate product in 65% yield after column chromatography.

Analytical Data and Characterization

Table 1. Spectroscopic Data for Target Compound

Parameter Value/Description
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 6H, aryl-H), 4.89 (s, 2H, SCH₂), 3.71–3.52 (m, 4H, piperidine), 2.41 (s, 3H, NCOCH₃)
¹³C NMR (101 MHz, CDCl₃) δ 195.2 (C=O), 152.1 (imidazole-C2), 148.7–115.3 (aryl-C), 56.8 (piperidine), 35.1 (SCH₂)
HRMS (ESI+) m/z 582.0431 [M+H]⁺ (calc. 582.0429)
HPLC Purity 99.1% (C18, MeCN/H₂O 70:30)

Challenges and Optimization Strategies

Regioselectivity in Imidazole Formation

Competing pathways may yield N1 vs. N3 regioisomers. Strategies to enhance N1 selectivity:

  • Electronic Effects : Electron-withdrawing substituents (e.g., difluoromethoxy) favor N1 attack.
  • Steric Guidance : Bulkier aryl groups at the glyoxal stage direct cyclization.

Thiol Oxidation Mitigation

Thiol intermediates are prone to disulfide formation. Countermeasures include:

  • Rigorous inert atmosphere (N₂/Ar).
  • Addition of radical scavengers (e.g., BHT).

Purification Challenges

High lipophilicity necessitates:

  • Reverse-phase chromatography (C18 silica).
  • Gradient elution with MeCN/H₂O + 0.1% TFA.

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